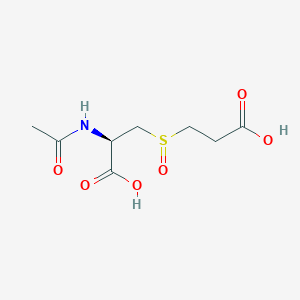

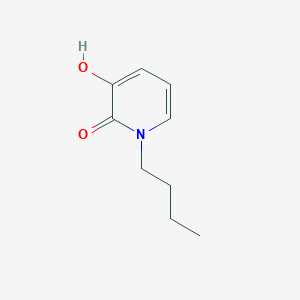

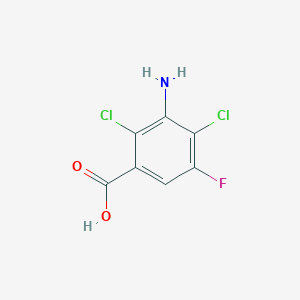

![molecular formula C7H5BrN2 B039627 2-ブロモイミダゾ[1,2-a]ピリジン CAS No. 112581-95-0](/img/structure/B39627.png)

2-ブロモイミダゾ[1,2-a]ピリジン

概要

説明

Synthesis Analysis The synthesis of 2-Bromoimidazo[1,2-a]pyridine derivatives has been reported using various methods. A notable approach includes the metal-free iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides in the presence of a base, yielding various imidazo[1,2-a]pyridine derivatives in good to excellent yields (Pandey et al., 2016). Another synthesis pathway involves the coupling of 2-aminopyridine with carbonyl compounds in the presence of halogens and is reported to achieve up to 97% yield under certain conditions (Roslan et al., 2016).

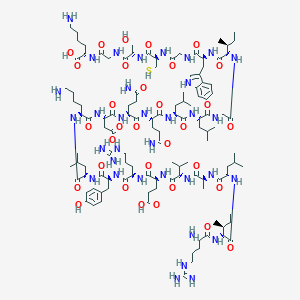

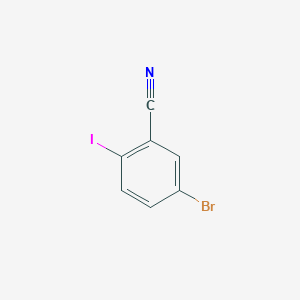

Molecular Structure Analysis The molecular structure of 2-Bromoimidazo[1,2-a]pyridine comprises a fused ring system combining imidazole and pyridine rings with a bromine atom attached, which plays a crucial role in its reactivity and applications in further chemical reactions.

Chemical Reactions and Properties This compound participates in various chemical reactions, including coupling reactions and cyclizations, due to the presence of the bromo group which acts as a good leaving group or electrophile. It serves as a precursor in the synthesis of complex heterocyclic compounds and has been used in the construction of more complex molecules, including pharmaceuticals and materials (Liu et al., 2019).

科学的研究の応用

N-(ピリジン-2-イル)アミドおよび3-ブロモイミダゾ[1,2-a]ピリジンの合成

2-ブロモイミダゾ[1,2-a]ピリジンは、α-ブロモケトンと2-アミノピリジンからのN-(ピリジン-2-イル)アミドおよび3-ブロモイミダゾ[1,2-a]ピリジンの化学発散合成に使用されます。 このプロセスには、異なる反応条件が含まれ、有意な生物学的および治療的価値を持つこれらの化合物の形成をもたらします .

抗がん剤

2-ブロモイミダゾ[1,2-a]ピリジンを含むイミダゾピリジン誘導体は、乳がん細胞に対する抗がん剤として可能性を示しています。 特に、イミダゾピリジンのN-アシルヒドラゾン(NAH)誘導体は、MCF7およびMDA-MB-231細胞株に対して有意な結果を示しています .

オプトエレクトロニクスデバイス

イミダゾピリジン誘導体は、オプトエレクトロニクスデバイスの開発に使用されています。 それらの発光特性により、これらのアプリケーションでの使用に適しています .

センサー

イミダゾピリジン誘導体の発光特性は、センサーの開発にも役立ちます。 これらの化合物は、さまざまな物理的および化学的特性を検出および測定するために使用できます .

共焦点顕微鏡およびイメージング用エミッター

イミダゾピリジン誘導体は、共焦点顕微鏡およびイメージングにおいてエミッターとして使用されます。 それらの発光特性により、これらのアプリケーションに最適です

作用機序

Target of Action

2-Bromoimidazo[1,2-a]pyridine has been identified as a potential covalent inhibitor for treating cancers . It has been utilized as the core backbone for the development of novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various types of cancer and is a primary target of this compound .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C . This bond formation results in the inhibition of the protein’s function, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects the KRAS pathway, which is involved in cell proliferation and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, leading to the suppression of cancer cell growth .

Result of Action

The primary result of the action of 2-Bromoimidazo[1,2-a]pyridine is the inhibition of cancer cell proliferation . By targeting and inhibiting the function of the KRAS G12C protein, the compound can effectively suppress the growth of cancer cells .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including 2-Bromoimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They have been used as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of more effective compounds for treating various diseases, including cancer, could be a promising future direction .

特性

IUPAC Name |

2-bromoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMVKXPKVWQQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497868 | |

| Record name | 2-Bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-95-0 | |

| Record name | 2-Bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。